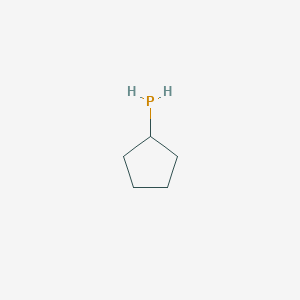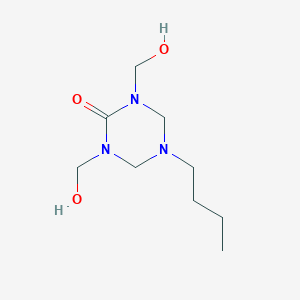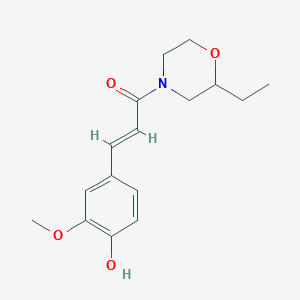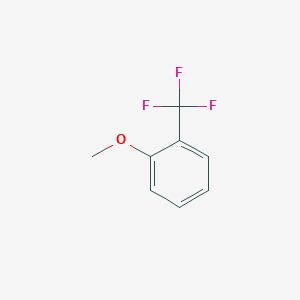
N,N-Diethylbutanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylbutanethioamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 for use by military personnel in insect-infested areas. Today, DEET is used by millions of people worldwide to protect themselves from mosquito and tick bites.
Mecanismo De Acción
N,N-Diethylbutanethioamide works by disrupting the olfactory system of insects, making it difficult for them to locate their prey. It also acts as a contact repellent, causing insects to avoid landing on treated skin or clothing.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethylbutanethioamide has been shown to have a low toxicity profile in humans. However, some studies have suggested that it may have neurotoxic effects in certain animal models. It is also known to be a skin irritant in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethylbutanethioamide is a useful tool for researchers studying insect behavior and ecology. However, its effectiveness can vary depending on the species of insect being studied. Additionally, care must be taken to avoid contaminating experimental setups with N,N-Diethylbutanethioamide, as it can interfere with results.
Direcciones Futuras
There is ongoing research into the development of new insect repellents that are more effective and less toxic than N,N-Diethylbutanethioamide. Some promising candidates include picaridin, IR3535, and plant-based repellents such as citronella and eucalyptus oil. Additionally, studies are being conducted to better understand the mechanism of action of N,N-Diethylbutanethioamide and other repellents, with the goal of developing more targeted and effective insect control strategies.
Métodos De Síntesis
N,N-Diethylbutanethioamide is synthesized from diethylamine and butanethiol in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Aplicaciones Científicas De Investigación
N,N-Diethylbutanethioamide is a popular subject of scientific research due to its effectiveness as an insect repellent. Studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential limitations for use in laboratory experiments.
Propiedades
Número CAS |
19420-07-6 |
|---|---|
Nombre del producto |
N,N-Diethylbutanethioamide |
Fórmula molecular |
C8H17NS |
Peso molecular |
159.29 g/mol |
Nombre IUPAC |
N,N-diethylbutanethioamide |
InChI |
InChI=1S/C8H17NS/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
Clave InChI |
XSDYVJCOVSBGAP-UHFFFAOYSA-N |
SMILES |
CCCC(=S)N(CC)CC |
SMILES canónico |
CCCC(=S)N(CC)CC |
Sinónimos |
Butanethioamide, N,N-diethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



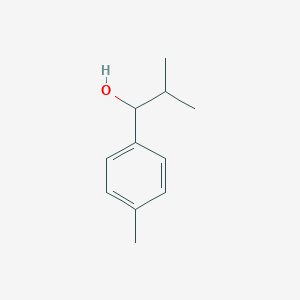
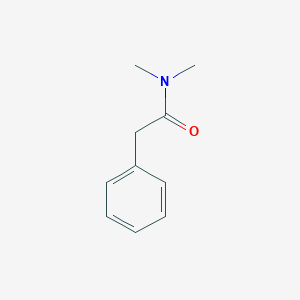
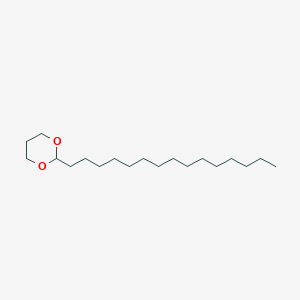
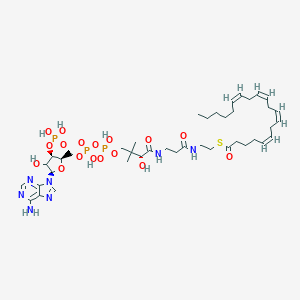
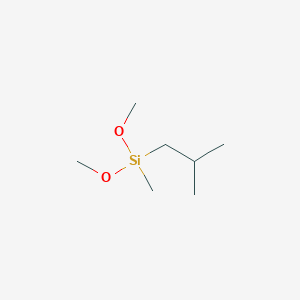
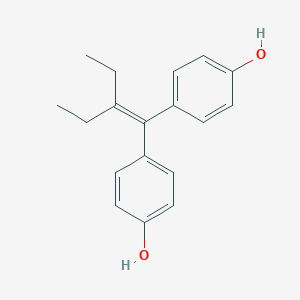
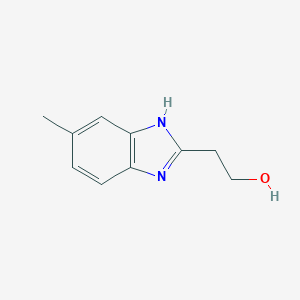
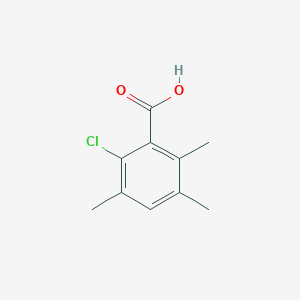
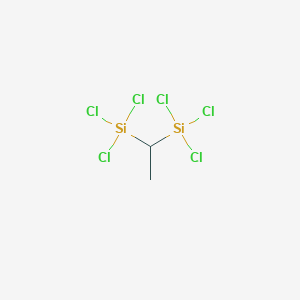
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)
